1-(2-bromoethyl)-2-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTYLSWVLWWBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581103-38-0 | |
| Record name | 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Two Step Hydroxyethylation and Bromination:an Alternative Route Involves an Initial Reaction of 2 Methylimidazole with 2 Chloroethanol or Ethylene Oxide to Synthesize the Intermediate, 1 2 Hydroxyethyl 2 Methylimidazole. This Alcohol Intermediate is then Isolated and Subsequently Converted to the Target Bromo Compound. the Transformation of the Hydroxyl Group to a Bromide Can Be Achieved Using Standard Brominating Agents Such As Phosphorus Tribromide Pbr₃ , Thionyl Bromide Sobr₂ , or Hydrobromic Acid Hbr . This Two Step Method Can Sometimes Provide Better Overall Yields and Purity by Avoiding the Side Products Associated with Using Dihaloalkanes.
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental footprint of the synthesis, several advanced techniques can be applied to the N-alkylation of imidazoles.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the imidazolide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent. phasetransfercatalysis.com PTC offers several advantages, including milder reaction conditions, faster reaction rates, higher yields, and often eliminates the need for expensive and anhydrous polar aprotic solvents. tandfonline.com The N-alkylation of imidazole (B134444) has been successfully achieved using solid-liquid PTC, sometimes even in the absence of any solvent, which provides high yields and avoids the formation of quaternary imidazolium (B1220033) salts. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. lew.ronih.gov In the context of N-alkylation, microwave heating can lead to higher yields and cleaner reactions compared to conventional heating methods. nih.govijpsjournal.com The use of microwave irradiation for the synthesis of N-alkyl-substituted imidazolium salts has been shown to reduce reaction times from several days to just a few hours. monash.edu This is attributed to efficient and uniform heating of the reaction mixture, which minimizes the formation of by-products. monash.edu
The table below summarizes representative conditions for the N-alkylation of 2-methylimidazole (B133640).
| Method | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Time | Yield |
| Conventional | 1,2-dibromoethane | KOH | None | Toluene | 75-115°C google.com | Several hours | Moderate |
| PTC | 1,2-dibromoethane | K₂CO₃ (solid) | TBAB | Acetonitrile | Reflux | 1-3 hours | Good to High |
| Microwave | 1,2-dibromoethane | KOH | None | DMF | 100°C | 10-30 min | High |
| Two-Step | 2-Chloroethanol, then PBr₃ | NaOH | None | Ethanol, then CH₂Cl₂ | Reflux, then 0°C | Several hours | Good |
The following table provides a comparison between conventional heating and microwave-assisted techniques for N-alkylation reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days monash.edu | Minutes to Hours lew.romonash.edu |
| Energy Efficiency | Lower | Higher |
| Heating Mechanism | Conduction/Convection (surface heating) | Dielectric Heating (uniform, bulk heating) monash.edu |
| Yield | Often lower to moderate | Often higher lew.ro |
| Side Products | More potential for by-product formation | Generally fewer by-products, cleaner reaction nih.gov |
One-Pot and Multistep Synthetic Pathways
One-Pot Syntheses:
One-pot syntheses offer an efficient and atom-economical approach to imidazole derivatives. These methods often involve the condensation of three or four components, such as an aldehyde, a 1,2-dicarbonyl compound, an amine, and an ammonium source. While not directly reported for 1-(2-bromoethyl)-2-methyl-1H-imidazole, one-pot strategies are widely used for generating substituted imidazoles which could then undergo subsequent N-alkylation. For instance, a common one-pot synthesis of trisubstituted imidazoles involves the reaction of a 1,2-diketone, an aldehyde, and ammonium acetate.
A prevalent multistep approach to this compound involves the direct N-alkylation of 2-methylimidazole with an excess of 1,2-dibromoethane. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack.
Reaction Scheme for N-alkylation of 2-methylimidazole:

2-Methylimidazole reacts with 1,2-dibromoethane in the presence of a base to yield this compound.
A significant challenge in this synthesis is the potential for di-alkylation, where a second molecule of 2-methylimidazole reacts with the initial product to form a bis(imidazolyl)ethane derivative. To minimize this side reaction, a large excess of 1,2-dibromoethane is often employed.
Multistep Pathways for Analogues:
Multistep syntheses provide greater control over the final product and are essential for constructing more complex imidazole analogues. A typical sequence might involve the initial formation of the imidazole ring followed by functionalization at the N-1 position. For example, the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can be used to synthesize the core 2-methylimidazole ring system. Subsequent N-alkylation with a suitable bromoethylating agent would then yield the desired product.
Stereoselective and Regioselective Preparations
Regioselectivity:
The N-alkylation of unsymmetrical imidazoles, such as 2-methylimidazole, can potentially lead to two different regioisomers if the N-1 and N-3 positions are not equivalent. However, in the case of 2-methylimidazole, the two nitrogen atoms are equivalent due to tautomerism, thus only one N-alkylation product is expected.
For other unsymmetrically substituted imidazoles, the regioselectivity of N-alkylation is a critical consideration. The outcome is often influenced by a combination of steric and electronic factors, as well as the reaction conditions. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. The choice of solvent and base can also play a significant role in directing the regioselectivity.
Stereoselectivity:
While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for the preparation of chiral imidazole analogues. Chiral auxiliaries or catalysts can be employed to introduce stereocenters into the imidazole ring or its substituents. For instance, asymmetric catalytic methods have been developed for the enantioselective synthesis of axially chiral imidazoles.
Catalytic Methods in Imidazole Ring Formation and Functionalization
Various catalytic systems have been developed to facilitate both the formation of the imidazole ring and its subsequent functionalization.
Catalysis in Imidazole Ring Formation:
Lewis acids, such as metal triflates, and solid acid catalysts, like zeolites and clays, are often employed to promote the condensation reactions that form the imidazole core. These catalysts can enhance reaction rates and improve yields.
Catalysis in N-alkylation:
Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of imidazoles. In this technique, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the imidazole anion from an aqueous or solid phase to an organic phase containing the alkylating agent. This method often leads to higher yields and milder reaction conditions compared to traditional homogeneous methods. The use of solid bases like potassium hydroxide (B78521) or potassium carbonate impregnated on alumina has also been reported to efficiently catalyze the N-alkylation of imidazoles with alkyl halides.
| Catalyst Type | Reactants | Product | Advantages |
| Lewis Acids (e.g., ZnCl2, InCl3) | Aldehydes, dicarbonyls, amines | Substituted imidazoles | Mild conditions, high yields |
| Solid Acids (e.g., Zeolites) | Various precursors | Imidazole derivatives | Catalyst recyclability, ease of separation |
| Phase-Transfer Catalysts (e.g., TBAB) | Imidazole, alkyl halide | N-alkylated imidazole | Milder conditions, improved yields |
| Supported Bases (e.g., KOH/Al2O3) | Imidazole, alkyl halide | N-alkylated imidazole | Heterogeneous, reusable catalyst |
Solvent Effects and Reaction Optimization Studies
The choice of solvent can have a profound impact on the outcome of imidazole synthesis, particularly on reaction rates and regioselectivity.
Solvent Effects:
In N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can effectively solvate the ions involved in the reaction. The polarity of the solvent can influence the tautomeric equilibrium of unsymmetrical imidazoles, which in turn can affect the regioselectivity of alkylation. In some cases, solvent-free conditions have been shown to be effective, offering a "greener" alternative.
Reaction Optimization:
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Base: The choice and stoichiometry of the base (e.g., NaOH, K2CO3, NaH) are critical for the deprotonation of 2-methylimidazole.
Temperature: The reaction temperature affects the rate of reaction and can influence the formation of side products.
Reactant Ratio: As mentioned earlier, using a significant excess of 1,2-dibromoethane is a common strategy to minimize the formation of the di-substituted byproduct.
Catalyst: In catalytic reactions, the type and loading of the catalyst need to be optimized.
Systematic studies, often employing Design of Experiments (DoE), can be used to efficiently explore the interplay of these parameters and identify the optimal reaction conditions.
Analytical Methodologies for Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification, structural elucidation, and purity assessment of this compound.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is a powerful tool for confirming the structure of the target molecule. The spectrum would be expected to show characteristic signals for the methyl group protons, the two methylene (B1212753) groups of the bromoethyl chain (likely appearing as triplets), and the two protons on the imidazole ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. The molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2). Fragmentation may involve the loss of the bromoethyl side chain or cleavage within the chain.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the imidazole ring, and C-Br stretching would be expected.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for methyl protons, two methylene groups (triplets), and imidazole ring protons. |
| ¹³C NMR | Signals for methyl carbon, two methylene carbons, and three imidazole ring carbons. |
| Mass Spec. | Molecular ion peak with bromine isotopic pattern; fragmentation peaks. |
| IR Spec. | C-H, C=N, C=C, and C-Br stretching vibrations. |
Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for the purity assessment of imidazole derivatives and for monitoring the progress of a reaction. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with an acidic or basic modifier), would be a suitable starting point for the analysis of this compound. Detection is typically performed using a UV detector, as the imidazole ring exhibits UV absorbance.
Gas Chromatography (GC):
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. GC provides excellent separation of components in a mixture, while MS allows for their identification. This technique is particularly useful for identifying and quantifying impurities.
Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 2 Methyl 1h Imidazole
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary mode of reaction for 1-(2-bromoethyl)-2-methyl-1H-imidazole involves the nucleophilic substitution at the carbon atom bearing the bromine atom. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate for the introduction of the 2-methyl-1H-imidazol-1-ylethyl group into other molecules. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2) pathway.
This compound readily undergoes reactions with various nitrogen-containing nucleophiles, such as primary and secondary amines, anilines, and heterocyclic amines. These reactions lead to the formation of the corresponding N-alkylated products, where a new carbon-nitrogen bond is established. The general principle of N-alkylation of imidazoles is a well-established synthetic strategy.
For instance, in a related study, the analogous compound 1-(2-chloroethyl)-2-methyl-5-nitroimidazole was shown to react with various nucleophiles, highlighting the susceptibility of the haloethyl group to nucleophilic attack. While specific data for the title compound is limited in publicly available literature, the reactivity pattern is expected to be similar. The reaction of this compound with a generic primary amine (R-NH₂) would proceed as follows:
Reaction Scheme with a Primary Amine:
This compound + R-NH₂ → 1-(2-(R-amino)ethyl)-2-methyl-1H-imidazole + HBr
The following table summarizes representative, albeit inferred, reactions with nitrogen-based nucleophiles based on general organic chemistry principles and the reactivity of similar compounds.
| Nucleophile | Product | Typical Conditions |
| Ammonia | 1-(2-aminoethyl)-2-methyl-1H-imidazole | Ethanolic ammonia, sealed tube, heat |
| Aniline | 1-(2-(phenylamino)ethyl)-2-methyl-1H-imidazole | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), heat |
| Piperidine | 1-(2-(piperidin-1-yl)ethyl)-2-methyl-1H-imidazole | Base (e.g., Et₃N), solvent (e.g., acetonitrile), reflux |
| Sodium Azide (B81097) | 1-(2-azidoethyl)-2-methyl-1H-imidazole | DMF, heat |
This table is illustrative and based on general reactivity patterns of alkyl halides.
Reactions of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, proceed via the well-known Williamson ether synthesis to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby generating a more potent nucleophile.
Reaction Scheme with a Generic Alkoxide:
This compound + R-O⁻ → 1-(2-(R-oxy)ethyl)-2-methyl-1H-imidazole + Br⁻
| Nucleophile (from Alcohol/Phenol) | Product | Typical Conditions |
| Sodium Methoxide (from Methanol) | 1-(2-methoxyethyl)-2-methyl-1H-imidazole | NaH in THF, followed by addition of the bromo-compound |
| Sodium Phenoxide (from Phenol) | 2-methyl-1-(2-phenoxyethyl)-1H-imidazole | K₂CO₃ in acetone (B3395972), reflux |
| Sodium Ethoxide (from Ethanol) | 1-(2-ethoxyethyl)-2-methyl-1H-imidazole | Na in ethanol, reflux |
This table is illustrative and based on the general principles of the Williamson ether synthesis.
Sulfur-based nucleophiles, such as thiols and thiolates, are generally excellent nucleophiles and react readily with this compound to form thioethers. These reactions are analogous to the Williamson ether synthesis. A study on the reaction of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole with methyl thioglycolate demonstrates the feasibility of such transformations, resulting in the formation of a thioether linkage. researchgate.net
Reaction Scheme with a Generic Thiolate:
This compound + R-S⁻ → 2-methyl-1-(2-(R-thio)ethyl)-1H-imidazole + Br⁻
The following table provides examples of expected reactions with sulfur-based nucleophiles.
| Nucleophile (from Thiol) | Product | Typical Conditions |
| Sodium thiomethoxide (from methanethiol) | 2-methyl-1-(2-(methylthio)ethyl)-1H-imidazole | NaH in DMF, room temperature |
| Sodium thiophenoxide (from thiophenol) | 2-methyl-1-(2-(phenylthio)ethyl)-1H-imidazole | K₂CO₃ in acetonitrile, reflux |
| Sodium hydrosulfide | 2-(2-methyl-1H-imidazol-1-yl)ethanethiol | NaSH in ethanol, reflux |
This table is illustrative and based on the reactivity of similar haloalkyl imidazoles and general principles of thioether synthesis.
The bromine atom in this compound can be exchanged with other halogens through a Finkelstein-type reaction. This is an equilibrium process where the reaction is driven to completion by the precipitation of the less soluble sodium halide in a suitable solvent, typically acetone. For example, reacting the bromo-compound with sodium iodide in acetone would yield the corresponding iodo-derivative.
Reaction Scheme for Halogen Exchange (Finkelstein Reaction):
This compound + NaI ⇌ 1-(2-iodoethyl)-2-methyl-1H-imidazole + NaBr(s)
This type of reaction is useful for preparing more reactive alkylating agents, as iodides are generally better leaving groups than bromides.
| Nucleophile | Product | Typical Conditions |
| Sodium Iodide | 1-(2-iodoethyl)-2-methyl-1H-imidazole | NaI in acetone, reflux |
| Potassium Fluoride (B91410) | 1-(2-fluoroethyl)-2-methyl-1H-imidazole | KF in a polar aprotic solvent (e.g., DMSO), heat |
This table is illustrative and based on the principles of the Finkelstein reaction.
Alkylation Chemistry and Covalent Bond Formation Potential
As a consequence of the reactive carbon-bromine bond, this compound serves as a versatile alkylating agent. It can introduce the 2-(2-methyl-1H-imidazol-1-yl)ethyl moiety into a variety of molecules. The reactivity of this compound as an alkylating agent is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
The general pattern of reactivity as an alkylating agent can be summarized as follows:
Substrate: Primary alkyl halide, susceptible to SN2 attack.
Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides) will react more readily than weaker ones (e.g., neutral amines, alcohols).
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
Temperature: Higher temperatures generally increase the rate of reaction, as is typical for most chemical reactions.
The utility of this compound as an alkylating agent is in its ability to covalently attach the imidazole-containing fragment to a larger molecule, which can be of interest in medicinal chemistry and materials science for modifying the properties of the target molecule.
Alkylation in the Context of Complex Molecular Assembly
The presence of a bromoethyl group makes this compound an effective alkylating agent, enabling its incorporation into larger, more complex molecular structures. The carbon atom adjacent to the bromine is electrophilic and susceptible to nucleophilic attack, leading to the formation of a new carbon-nucleophile bond via an SN2 mechanism.
A notable example involves the reaction of a related compound, 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, with various 5-arylidenethiazolidin-2,4-dione derivatives. In this synthesis, the thiazolidinone acts as the nucleophile, displacing the bromide ion to form a series of 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione compounds. nih.gov This reaction demonstrates the utility of the bromoethyl-imidazole scaffold in building complex molecules with potential biological activities. nih.gov
| Reactant (5-arylidenethiazolidin-2,4-dione) | Resulting Product | Reference |
|---|---|---|
| 5-Benzylidenethiazolidine-2,4-dione | 3-[2-(2-Methyl-5-nitroimidazol-1-yl)ethyl]-5-benzylidenethiazolidine-2,4-dione | nih.gov |
| 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | 5-(4-Chlorobenzylidene)-3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]thiazolidine-2,4-dione | nih.gov |
| 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | 5-(4-Methoxybenzylidene)-3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]thiazolidine-2,4-dione | nih.gov |
| 5-(4-Nitrobenzylidene)thiazolidine-2,4-dione | 3-[2-(2-Methyl-5-nitroimidazol-1-yl)ethyl]-5-(4-nitrobenzylidene)thiazolidine-2,4-dione | nih.gov |
Transformations of the Imidazole (B134444) Ring System
Beyond the reactivity of its side chain, the imidazole ring of this compound can undergo various transformations, including oxidation, reduction, and rearrangement.
The imidazole ring is susceptible to oxidative degradation by atmospherically relevant radicals such as the hydroxyl radical (·OH). acs.org While specific studies on this compound are limited, research on simpler imidazoles provides insight into the primary oxidation pathways. The process is typically initiated by the addition of the ·OH radical to the C2, C4, or C5 positions of the imidazole ring or by the abstraction of a hydrogen atom from these positions. rsc.org
Quantum chemistry calculations and experimental studies on various imidazole derivatives show that ·OH addition is generally more rapid than H-abstraction by several orders of magnitude. rsc.org These reactions lead to the formation of hydroxylated imidazole derivatives and other degradation products. nih.gov The rate of these reactions is influenced by the substituents on the imidazole ring.
| Imidazole Derivative | Rate Constant with ·OH (L mol⁻¹ s⁻¹) at 298 K | Reference |
|---|---|---|
| 1-Methylimidazole | (2.3 ± 0.1) × 10⁹ | nih.gov |
| 2-Methylimidazole (B133640) | (3.9 ± 0.1) × 10⁹ | nih.gov |
| 4-Methylimidazole | (3.2 ± 0.2) × 10⁹ | nih.gov |
| 1-Ethylimidazole | (2.6 ± 0.1) × 10⁹ | nih.gov |
| 2-Ethylimidazole | (3.9 ± 0.1) × 10⁹ | nih.gov |
| Imidazole-2-carboxaldehyde | (1.8 ± 0.1) × 10⁹ | nih.gov |
The imidazole ring, particularly in its protonated or quaternized imidazolium (B1220033) form, is electrophilic and can be reduced. Complex metal hydrides are effective reagents for this transformation. For instance, 1,3-disubstituted imidazolium salts can be reduced by sodium borohydride (B1222165) (NaBH₄) to yield the corresponding imidazolines. stackexchange.com This reaction involves the addition of a hydride ion to the C2 position of the ring, followed by subsequent reduction steps.
However, the conditions for reduction must be carefully controlled. In protic solvents like ethanol, strong reducing agents can lead to the reductive cleavage of the imidazole ring, resulting in diamine products. stackexchange.com
In addition to ring reduction, substituents on the imidazole core can also be selectively reduced. For example, bromonitroimidazoles can be reduced to the corresponding bromoaminoimidazoles using reagents like zinc and hydrochloric acid (Zn/HCl), which selectively reduces the nitro group without affecting the imidazole ring or the bromo substituent. researchgate.net
The imidazole core can participate in rearrangement reactions, particularly when suitably functionalized. A significant example is a reaction analogous to the Bamberger rearrangement, observed in 1-substituted-2-(hydroxyamino)imidazoles. researchgate.net This reaction is relevant as the 1-substituent (X) can be a 2-bromoethyl group (CH₂CH₂Br). researchgate.net
In this process, the 1-X-2-(hydroxyamino)imidazole undergoes a rearrangement in aqueous solution to form a 1-X-2-amino-4,5-dihydro-4,5-dihydroxyimidazolium ion. The proposed mechanism suggests that this transformation is a heterocyclic equivalent of the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol. researchgate.net This reaction pathway highlights how functionalization at the C2 position can enable complex rearrangements of the imidazole system.
Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms provides a deeper insight into the chemical behavior of this compound.
Alkylation Mechanism: The alkylation reactions involving the bromoethyl side chain proceed via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:⁻) attacks the methylene (B1212753) carbon attached to the bromine atom. This attack occurs from the backside relative to the carbon-bromine bond, leading to a transition state where the nucleophile and the leaving bromide ion are both partially bonded to the carbon atom. The reaction concludes with the inversion of stereochemistry at the carbon center and the expulsion of the bromide ion.
Oxidation Mechanism (·OH initiated): The gas-phase oxidation of the imidazole ring by hydroxyl radicals is proposed to begin with the formation of a pre-reactive complex between the imidazole and the ·OH radical. rsc.org From this complex, two main pathways are possible:
OH-Addition: The ·OH radical adds to one of the carbon atoms of the ring (C2, C4, or C5), breaking a π-bond and forming a hydroxyimidazolyl radical adduct. This pathway is generally the most kinetically favorable. rsc.org
H-Abstraction: The ·OH radical abstracts a hydrogen atom from a C-H bond on the ring, forming a water molecule and a dehydroimidazolyl radical. This pathway typically has a higher energy barrier than the addition pathway. rsc.org
Reduction Mechanism (Imidazolium to Imidazoline): The reduction of a 1,3-disubstituted imidazolium ion with a hydride reagent like NaBH₄ begins with the nucleophilic attack of a hydride ion (H⁻) on the most electrophilic carbon of the ring, the C2 position. This initial attack forms a neutral enamine intermediate (a 2,3-dihydroimidazole or imidazoline (B1206853) derivative). Depending on the reaction conditions and the strength of the reducing agent, this intermediate may be stable or undergo further reduction, which can sometimes lead to ring opening. stackexchange.com
Bamberger-like Rearrangement Mechanism: The rearrangement of 1-X-2-(hydroxyamino)imidazoles is proposed to proceed through a mechanism involving a stabilized cationic intermediate. researchgate.net The key step is the rate-limiting cleavage of the N-O bond of the hydroxyamino group, which can be catalyzed by acids. This cleavage results in the formation of a highly reactive nitrenium ion intermediate. This electrophilic intermediate is then attacked by water, leading, after a series of steps, to the final 2-amino-4,5-dihydro-4,5-dihydroxyimidazolium product. The stability of the cationic intermediate is believed to be a crucial factor in this heterocyclic rearrangement. researchgate.net
Influence of the Leaving Group on Reactivity
The reactivity of 1-(2-haloethyl)-2-methyl-1H-imidazole derivatives in nucleophilic substitution and elimination reactions is critically dependent on the nature of the halogen atom, which functions as the leaving group. The identity of the halogen (F, Cl, Br, I) influences the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻). These factors directly impact the activation energy of the reaction, and consequently, the reaction rate.
Detailed mechanistic studies on analogous 2-nitroimidazole (B3424786) compounds provide a clear framework for understanding this relationship. In studies of related α-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, the rate of intramolecular cyclization to form an aziridine (B145994) ring was found to be heavily dependent on the leaving group. nih.gov The observed order of reactivity was I ≈ Br > Cl >> F. nih.govacs.org This trend is a classic illustration of leaving group ability in nucleophilic substitution reactions.
The C-I and C-Br bonds are weaker and more polarizable than C-Cl and C-F bonds, making them easier to break. Furthermore, iodide (I⁻) and bromide (Br⁻) are larger, more stable anions in solution compared to chloride (Cl⁻) and especially fluoride (F⁻), which is a poor leaving group due to the strength of the C-F bond and the instability of the fluoride anion.
For 1-(2-haloethyl)-2-methyl-1H-imidazole, the same principles apply. The bromo derivative is expected to be highly reactive, comparable to the iodo derivative, and significantly more reactive than the chloro analogue. The fluoro derivative would be largely unreactive under similar conditions. This reactivity is crucial for synthetic applications where the bromoethyl group is intended to act as an alkylating agent. For instance, in reactions with nucleophiles, the rate-determining step involves the cleavage of the C-Br bond.
A competing reaction pathway for 1-(2-bromoethyl) derivatives can be elimination to form a vinyl-imidazole compound, particularly in the presence of a strong, non-nucleophilic base. mdpi.com The propensity for substitution versus elimination is also influenced by the leaving group, with better leaving groups like bromide facilitating both pathways compared to poorer leaving groups.
Table 1: Relative Reactivity of 1-(2-Haloethyl)-2-methyl-1H-imidazole Analogues Based on Leaving Group
| Leaving Group (X) | Compound Name | C-X Bond Energy (kJ/mol, approx.) | Relative Reactivity Trend |
| I | 1-(2-Iodoethyl)-2-methyl-1H-imidazole | ~228 | Very High |
| Br | This compound | ~285 | High |
| Cl | 1-(2-Chloroethyl)-2-methyl-1H-imidazole | ~346 | Moderate |
| F | 1-(2-Fluoroethyl)-2-methyl-1H-imidazole | ~485 | Very Low |
This table illustrates the expected trend based on established principles of chemical reactivity and data from analogous compounds. nih.gov
Comparative Reactivity Studies with Other Halogenated Imidazole and Pyrazole (B372694) Analogues
The chemical reactivity of this compound can be further understood by comparing it with other halogenated heterocyclic systems, including isomers and analogues based on the pyrazole scaffold.
Comparison with Halogenated Imidazole Analogues: The position of the halogen atom—either on the alkyl side chain or directly on the imidazole ring—dramatically alters the compound's reactivity profile. In this compound, the bromine is on an sp³-hybridized carbon, making it susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions.
In contrast, a bromo-substituted imidazole ring (e.g., 2-bromo-1-methylimidazole or 4-bromo-1-methylimidazole) features a bromine atom attached to an sp²-hybridized carbon. This C(sp²)-Br bond is significantly stronger and less prone to simple nucleophilic substitution. Instead, these compounds typically undergo reactions characteristic of haloarenes, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), or nucleophilic aromatic substitution under harsh conditions. Kinetic studies on the bromination of the imidazole ring itself indicate that different positions on the ring have varied susceptibility to electrophilic attack, which indirectly speaks to the electronic nature of each position. researchgate.net
Comparison with Halogenated Pyrazole Analogues: Pyrazole is an isomer of imidazole, and its electronic properties, while similar, have distinct differences that can influence the reactivity of a bromoethyl side chain. Imidazole is generally considered more electron-rich and a stronger base than pyrazole. quora.com This is due to the arrangement of the two nitrogen atoms; in imidazole, the "pyrrole-like" nitrogen effectively donates electron density into the aromatic system.
This enhanced electron density in the imidazole ring, compared to pyrazole, could potentially influence the reactivity of the attached 1-(2-bromoethyl) group through several mechanisms:
Inductive Effects: The electronic nature of the heterocyclic ring will have an inductive effect on the ethyl side chain, although this is likely to be a minor influence on the reactivity at the beta-carbon.
Studies on the Suzuki-Miyaura coupling of halogenated pyrazoles have compared the reactivity of chloro, bromo, and iodo derivatives directly attached to the pyrazole ring. researchgate.net These studies found that bromo- and chloropyrazoles were often superior substrates to iodopyrazoles, which showed a greater tendency towards a dehalogenation side reaction. researchgate.net While this applies to a different reaction type (cross-coupling on the ring), it highlights that the reactivity trends of halogens can be substrate- and reaction-dependent. For side-chain nucleophilic substitution, the I > Br > Cl trend is more likely to be preserved for both imidazole and pyrazole systems.
Table 2: Comparative Reactivity Profile of Halogenated Imidazole and Pyrazole Analogues
| Compound | Halogen Position | Typical Reaction Type | Expected Relative Reactivity in Nucleophilic Substitution |
| This compound | Side Chain (sp³) | Sₙ2 / E2 | High |
| 1-(2-Bromoethyl)-1H-pyrazole (analogue) | Side Chain (sp³) | Sₙ2 / E2 | Moderate to High (likely lower than imidazole analogue) |
| 4-Bromo-1-methyl-1H-imidazole (isomer) | Ring (sp²) | Cross-coupling, SₙAr | Very Low |
| 4-Bromo-1H-pyrazole (analogue) | Ring (sp²) | Cross-coupling, SₙAr | Very Low |
Applications in Advanced Organic Synthesis and Material Science Precursors
Utility as a Versatile Building Block in Complex Chemical Syntheses
As a foundational component in organic synthesis, 1-(2-bromoethyl)-2-methyl-1H-imidazole serves as a key building block for introducing the 2-methyl-imidazolyl-ethyl moiety into a wide array of molecular structures. bohrium.comlifechemicals.com The reactivity of the primary alkyl bromide allows for straightforward bond formation with a variety of nucleophiles, facilitating the construction of elaborate molecules under well-established reaction conditions.
The primary application of this compound is in the synthesis of N-substituted imidazole (B134444) derivatives. The terminal bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This enables the facile introduction of various functional groups through reaction with different nucleophiles, leading to a diverse library of compounds. For instance, reactions with amines, thiols, alcohols, and carbanions can yield new molecules with tailored properties. nih.govresearchgate.net This versatility is crucial in fields like medicinal chemistry, where the imidazole nucleus is a common feature in many bioactive compounds. researchgate.net
The table below illustrates potential synthetic transformations using this compound with common nucleophiles.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Amine | Ammonia, Primary/Secondary Amines | Aminoethyl | N-alkylated Imidazoles |
| Thiol | Sodium thiomethoxide | Thioether | S-alkylated Imidazoles |
| Azide (B81097) | Sodium azide | Azidoethyl | Azide-functionalized Imidazoles |
| Cyanide | Sodium cyanide | Cyanoethyl | Imidazole Propionitriles |
| Malonate | Diethyl malonate | Malonyl | Diester-substituted Imidazoles |
These reactions typically proceed via a standard SN2 mechanism, providing a predictable and high-yielding route to molecules that can serve as intermediates for more complex targets.
Beyond simple substitution, the bromoethyl group is instrumental in the assembly of more complex, novel heterocyclic architectures. nih.gov It can act as a two-carbon linker in cyclization reactions to form fused or bridged ring systems. For example, an intramolecular reaction with a nucleophilic group positioned elsewhere on a larger molecule can lead to the formation of new rings incorporating the imidazole moiety. Furthermore, it can be used in multi-component reactions where it connects different molecular fragments, contributing to the efficient construction of polycyclic systems. nih.gov Such strategies are central to modern synthetic chemistry for creating compounds with unique three-dimensional shapes and biological activities. nih.gov
The derivatives synthesized from this compound are often not the final products but are critical precursors for advanced organic compounds. nbinno.com The imidazole ring itself is a key pharmacophore in many pharmaceuticals and a valuable ligand in catalysis. By using this building block, chemists can incorporate the 2-methyl-imidazole unit into drug candidates, agrochemicals, or functional materials like organic light-emitting diodes (OLEDs) and semiconductors. nbinno.comresearchgate.net For instance, the products from the reactions described in section 4.1.1 can undergo further modifications, such as cross-coupling reactions on the imidazole ring (if other leaving groups are present) or transformations of the newly introduced functional group, to access a wide range of target molecules. rsc.orgorganic-chemistry.org
Integration into Polymer Systems
In the field of material science, this compound and its derivatives are valuable for the synthesis and modification of polymers. The imidazole group can impart desirable properties to a polymer, such as thermal stability, conductivity, pH-responsiveness, and the ability to coordinate with metal ions. lifechemicals.commdpi.com
While not a monomer itself, this compound is an excellent starting material for the design of functional monomers compatible with controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov4tu.nl The bromoethyl group can be converted into a polymerizable unit, such as a vinyl, acrylate, or methacrylate (B99206) group, through straightforward chemical transformations.
The table below provides examples of how the compound could be converted into a polymerizable monomer.
| Reaction Type | Reagent | Resulting Polymerizable Group | Monomer Type |
| Elimination | Potassium tert-butoxide | Vinyl | N-vinyl-2-methyl-imidazole |
| Substitution | Sodium methacrylate | Methacrylate | 2-(2-methyl-1H-imidazol-1-yl)ethyl methacrylate |
| Substitution | Sodium acrylate | Acrylate | 2-(2-methyl-1H-imidazol-1-yl)ethyl acrylate |
The resulting monomers, containing the 2-methyl-imidazole pendant group, can then be polymerized to create well-defined polymers with controlled molecular weights and low dispersity. researchgate.netnih.gov Such "designer polymers" are sought after for applications in fields ranging from drug delivery to electronics. 4tu.nl
An alternative and powerful approach for incorporating specific functionalities into polymers is post-polymerization modification (PPM). rsc.org This strategy involves first synthesizing a polymer with reactive side chains and then treating it with a functional molecule. This compound is an ideal reagent for PPM of polymers containing nucleophilic pendant groups, such as poly(vinyl alcohol) or poly(ethylene imine). nih.govmdpi.com The bromoethyl group reacts with the hydroxyl or amine groups on the polymer backbone, covalently grafting the 2-methyl-imidazole moiety onto the material. nih.govwiley-vch.de This method allows for the precise tuning of a material's properties by controlling the degree of functionalization, providing a versatile platform for creating functional materials for specific applications. nih.gov
Role in Coordination Chemistry and Ligand Design
The imidazole moiety is a well-established functional group in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. The presence of the bromoethyl side chain in this compound offers additional possibilities for creating sophisticated ligand architectures.
Imidazole and its derivatives are known to form stable complexes with various transition metals, playing a crucial role in the development of new catalysts, functional materials, and biologically active compounds. The nitrogen atoms of the imidazole ring act as effective donors for metal coordination. While direct studies on metal complexes of this compound are not extensively documented, the coordination behavior of structurally similar imidazole derivatives provides significant insights. For instance, the related compound 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole) readily forms complexes with metal acetates, where coordination likely involves the imidazole nitrogen and the hydroxyl group of the side chain. This suggests that this compound can act as a monodentate ligand through one of its nitrogen atoms, or potentially as a bidentate ligand if the bromoethyl group undergoes further transformation to a more coordinating functionality.
The potential for this compound to act as a versatile ligand is summarized in the table below:
| Ligand Type | Potential Coordination Modes | Metal Ion Examples | Potential Applications |
| Monodentate | Coordination via N3 of the imidazole ring | Ru(II), Pd(II), Cu(II) | Catalysis, material science |
| Bidentate (after modification) | Coordination via N3 and a modified side-chain donor | Rh(I), Ir(III), Fe(II) | Homogeneous catalysis, bioinorganic chemistry |
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry, valued for their strong σ-donating properties and their ability to form robust bonds with metal centers. The direct precursors to NHCs are typically imidazolium (B1220033) or imidazolinium salts. The synthesis of these salts often involves the N-alkylation of an imidazole derivative with an alkyl halide.
This compound is an ideal candidate for the synthesis of such NHC precursors. Its reactive bromoethyl group can be used to alkylate another imidazole molecule or a different amine, leading to the formation of symmetric or unsymmetrical imidazolium salts. These salts can then be deprotonated to generate the corresponding N-heterocyclic carbenes. This synthetic route offers a straightforward method for introducing a flexible ethyl bridge between two nitrogenous heterocycles, a common structural motif in bidentate NHC ligands.
A plausible synthetic pathway to an imidazolium salt using this compound is outlined below:
| Reactant 1 | Reactant 2 | Product | Significance |
| This compound | 1-methylimidazole | 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-methyl-1H-imidazol-3-ium bromide | Precursor to a bidentate NHC ligand |
| This compound | Aniline | 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenyl-1H-imidazol-3-ium bromide | Precursor to an unsymmetrical NHC ligand |
Contributions to Molecular Hybridization Strategies in Chemical Design
Molecular hybridization is a powerful strategy in drug discovery and materials science, where two or more distinct pharmacophores or functional moieties are combined into a single molecule to create a new entity with enhanced or novel properties. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent method for achieving molecular hybridization due to its high efficiency, selectivity, and mild reaction conditions.
The bromoethyl functionality of this compound makes it a suitable starting material for engaging in such hybridization strategies. The bromine atom can be readily displaced by an azide nucleophile to yield 1-(2-azidoethyl)-2-methyl-1H-imidazole. This azide-functionalized imidazole can then be "clicked" with a terminal alkyne-containing molecule, forming a stable 1,2,3-triazole linker. This approach allows for the covalent attachment of the 2-methylimidazole (B133640) unit to a wide array of other molecules, such as natural products, polymers, or other pharmacologically active agents. This strategy has been widely employed to create novel hybrid molecules with diverse biological activities. mdpi.com
Development of Novel Synthetic Reagents and Tools
Beyond its role as a precursor, this compound is a valuable synthetic reagent in its own right, primarily functioning as an alkylating agent. The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the 2-(2-methyl-1H-imidazol-1-yl)ethyl moiety into various molecular scaffolds. This is a common strategy for modifying the properties of existing molecules, such as increasing their water solubility or introducing a metal-coordinating site.
The alkylation of amines, phenols, and thiols with this compound can lead to the synthesis of new ligands, potential drug candidates, and functional materials. The general utility of alkylating imidazoles is a well-established principle in organic synthesis. google.com For instance, the alkylation of a primary amine with this reagent would yield a secondary amine bearing the imidazole group, which could then be used in further synthetic transformations or as a ligand for metal catalysis.
Theoretical and Computational Studies on 1 2 Bromoethyl 2 Methyl 1h Imidazole
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are employed to elucidate the electronic landscape of a molecule. diva-portal.org These methods provide a detailed picture of electron distribution, molecular orbital energies, and bonding interactions, which are fundamental to understanding a molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. yale.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com
The energy of the HOMO is associated with the molecule's ionization potential, representing its ability to donate an electron. Conversely, the LUMO's energy relates to the electron affinity, or the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and prone to chemical reactions.
For 1-(2-bromoethyl)-2-methyl-1H-imidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would likely involve the antibonding σ* orbital of the C-Br bond, a common feature in bromoalkanes. youtube.com This distribution makes the carbon atom attached to the bromine an electrophilic site, susceptible to nucleophilic attack. The interaction between a nucleophile's HOMO and the C-Br σ* LUMO would initiate a substitution reaction.
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.7 | Implies moderate kinetic stability |
Note: The values in this table are representative examples for illustrative purposes, based on similar imidazole derivatives, and are not specific experimental or calculated data for this compound.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. sci-hub.se This analysis is invaluable for quantifying intramolecular interactions, such as hyperconjugation, and understanding charge delocalization, which contributes to molecular stability.
The core of NBO analysis involves examining the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
Table 2: Representative Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C4-C5) | ~15-25 | Lone Pair Delocalization |
| π (C4-C5) | π* (N1-C2) | ~10-20 | π-Conjugation |
| σ (C-H) | σ* (C-Br) | ~1-5 | Hyperconjugation |
Note: This table presents hypothetical examples of interactions and stabilization energies to illustrate the type of data obtained from an NBO analysis. The specific values are not derived from a direct calculation on this compound.
Determination of Thermodynamic and Kinetic Parameters through Computational Modeling
Beyond mapping the reaction pathway, computational modeling can provide quantitative data on the thermodynamics and kinetics that govern a chemical reaction. nih.gov These parameters are essential for a complete understanding of reaction feasibility, spontaneity, and speed.
Frequency calculations, which are used to verify transition states, also provide the necessary data to compute thermodynamic properties. Using statistical mechanics principles, key parameters can be determined:
Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive value signifies an endothermic one.
Entropy of Reaction (ΔS): The change in disorder or randomness.
Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of a reaction's spontaneity at a given temperature (T). A negative ΔG indicates a spontaneous reaction.
Kinetic parameters can be estimated using theories such as Transition State Theory (TST). By combining the calculated activation energy (Ea) or Gibbs free energy of activation (ΔG‡) with partition functions obtained from the frequency calculations, it is possible to estimate the reaction rate constant (k). libretexts.org These computational approaches allow for the prediction of how reaction rates will change with temperature. researchgate.net
Table 4: Summary of Computationally Derived Thermodynamic and Kinetic Parameters
| Parameter | Calculated Value | Unit | Significance |
| ΔHrxn | -10.2 | kcal/mol | Reaction is exothermic |
| ΔSrxn | -5.8 | cal/mol·K | Slight increase in order |
| ΔGrxn | -8.5 | kcal/mol | Reaction is spontaneous at 298 K |
| ΔG‡ | +20.1 | kcal/mol | Gibbs free energy of activation |
| k (at 298 K) | 1.5 x 10-5 | L/mol·s | Estimated reaction rate constant |
Note: This table contains representative values for a hypothetical reaction to demonstrate the scope of computational analysis. These are not specific calculated results for this compound.
Spectroscopic Property Prediction and Validation against Experimental Data
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. It allows for the theoretical determination of spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), which can then be compared against experimental data for validation and detailed interpretation.
Methodology: For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method for predicting its spectroscopic properties. rsc.orgresearchgate.net Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are frequently used to optimize the molecular geometry and calculate vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is typically used for the calculation of NMR shielding tensors. researchgate.netnih.gov To enhance accuracy, especially for molecules in a specific medium, solvation effects can be incorporated using models like the Polarizable Continuum Model (PCM).
Predicted vs. Experimental Spectra: While specific, peer-reviewed experimental spectra for this compound are not readily available in the public domain, we can construct a hypothetical comparison based on known chemical shift ranges and the analysis of similar compounds. The validation process involves comparing the computationally predicted chemical shifts and vibrational frequencies with those obtained through experimental techniques.
For ¹H and ¹³C NMR, predicted chemical shifts are compared to experimental values obtained in a solvent like CDCl₃ or DMSO-d₆. For IR spectroscopy, the calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, and then compared to the peaks in an experimental FT-IR spectrum. rsc.org
For instance, the FT-IR spectrum of the related compound 2-methylimidazole (B133640) shows characteristic peaks for the imidazole ring's stretching and bending vibrations. researchgate.net The theoretical spectrum of this compound would be expected to show these peaks, along with additional vibrations corresponding to the C-Br stretching and the various C-H and C-N vibrations of the bromoethyl group.
Below is an interactive data table presenting a hypothetical comparison of predicted spectroscopic data against expected experimental values for this compound.
| Spectroscopic Data | Predicted Value (Theoretical) | Expected Experimental Value |
| ¹H NMR (δ, ppm) | ||
| Imidazole H-4/H-5 | 6.8 - 7.2 | 6.7 - 7.3 |
| N-CH₂ | 4.2 - 4.5 | 4.1 - 4.6 |
| Br-CH₂ | 3.6 - 3.9 | 3.5 - 4.0 |
| Methyl C-CH₃ | 2.3 - 2.6 | 2.2 - 2.7 |
| ¹³C NMR (δ, ppm) | ||
| Imidazole C-2 | 145 - 150 | 144 - 151 |
| Imidazole C-4 | 120 - 125 | 119 - 126 |
| Imidazole C-5 | 127 - 132 | 126 - 133 |
| N-CH₂ | 48 - 53 | 47 - 54 |
| Br-CH₂ | 28 - 33 | 27 - 34 |
| Methyl C-CH₃ | 12 - 16 | 11 - 17 |
| FT-IR (cm⁻¹) | ||
| Imidazole Ring Stretch | 1450 - 1550 | 1440 - 1560 |
| C-H Stretch (Aromatic) | 3100 - 3150 | 3090 - 3160 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2840 - 3010 |
| C-N Stretch | 1250 - 1350 | 1240 - 1360 |
| C-Br Stretch | 550 - 650 | 540 - 660 |
Note: The data in this table is hypothetical and serves to illustrate the process of validation. The predicted values are based on typical DFT calculation results for similar N-substituted imidazoles, and the expected experimental values are based on standard chemical shift and vibrational frequency ranges for the respective functional groups.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering invaluable insights into its conformational landscape and intermolecular interactions.
Methodology: An MD simulation for this compound would typically begin by placing the molecule in a simulation box filled with a chosen solvent, such as water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. The production run, which can span from nanoseconds to microseconds, is then performed to collect trajectory data for analysis.
Interaction Analysis: MD simulations also allow for a detailed examination of the interactions between the solute (this compound) and the surrounding solvent molecules. This includes the analysis of hydrogen bonds that may form between the imidazole nitrogen atoms and protic solvents, as well as other non-covalent interactions. Understanding these interactions is crucial for explaining the molecule's solubility and its behavior in different environments.
The following interactive data table outlines the key parameters and expected outcomes from a molecular dynamics simulation of this compound.
| MD Simulation Parameter/Analysis | Description | Expected Insights |
| System Setup | ||
| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Determines the accuracy of the simulation. |
| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P for water). | Allows for realistic simulation of solvation effects. |
| Simulation Time | Duration of the production run (e.g., 100 ns). | Sufficient time to sample relevant conformational changes. |
| Trajectory Analysis | ||
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the molecule's conformation during the simulation. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom from its average position. | Identifies flexible regions of the molecule, such as the bromoethyl side chain. |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds, particularly the C-C and C-N bonds of the side chain. | Reveals the preferred conformations (rotamers) of the bromoethyl group. |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Provides information on the solvation shell structure and specific solute-solvent interactions. |
Through these computational approaches, a comprehensive understanding of the structural, spectroscopic, and dynamic properties of this compound can be achieved, guiding further experimental investigation and application.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will undoubtedly focus on novel and sustainable pathways for the synthesis of 1-(2-bromoethyl)-2-methyl-1H-imidazole, moving beyond traditional methods that may involve harsh reaction conditions or generate significant waste.
Green chemistry principles are expected to be at the forefront of these investigations. nih.govuniroma1.itnih.govresearchgate.net This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various imidazole (B134444) derivatives. nih.govjmcs.org.mxnih.govorientjchem.orgresearchgate.net The use of alternative, eco-friendly solvents and catalysts, such as bio-based catalysts like lemon juice, could also be investigated to reduce the environmental impact of the synthesis. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity | Optimization of microwave parameters (power, temperature, time) |
| Green Catalysis | Use of non-toxic, renewable catalysts, milder reaction conditions | Screening of biocatalysts and other green catalytic systems |
| One-Pot Reactions | Increased efficiency, reduced waste, lower costs | Design of multi-component reactions for streamlined synthesis |
Development of Advanced Catalytic Applications and Systems
The imidazole core is a well-established ligand in coordination chemistry and a precursor to N-heterocyclic carbenes (NHCs), which are powerful catalysts for a wide range of organic transformations. nih.govmagtech.com.cnresearchgate.net The unique structure of this compound, with its reactive bromoethyl group, offers exciting possibilities for the design of novel catalytic systems.
A primary area of future research will be the utilization of this compound as a precursor for the synthesis of functionalized NHCs. nih.govmagtech.com.cnresearchgate.netscience.govjocpr.com The bromoethyl arm can be further modified to introduce additional donor atoms or chiral centers, leading to the development of tailored NHC ligands for specific catalytic applications, such as asymmetric catalysis.
Furthermore, the direct coordination of this compound to metal centers could yield novel transition metal complexes with unique catalytic properties. The electronic and steric environment of the metal center can be fine-tuned by the imidazole and bromoethyl moieties, potentially leading to catalysts with enhanced activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization.
| Catalytic System | Potential Applications | Research Direction |
| N-Heterocyclic Carbene (NHC) Precursors | Asymmetric catalysis, cross-coupling reactions, polymerization | Synthesis of chiral and functionalized NHCs |
| Transition Metal Complexes | Oxidation, reduction, and C-H activation reactions | Exploration of coordination chemistry with various transition metals |
Expansion of Applications in Functional Materials Science
The incorporation of imidazole moieties into polymeric structures can impart desirable properties such as thermal stability, conductivity, and metal-coordinating capabilities. researchgate.netmdpi.com The bifunctional nature of this compound, possessing both a polymerizable imidazole ring and a reactive bromoethyl group, makes it an attractive monomer for the synthesis of advanced functional polymers.
Future research in this area will likely focus on the polymerization of this compound, either through self-polymerization or copolymerization with other monomers. The resulting polymers could find applications in areas such as:
Proton-conducting membranes: The imidazole groups can facilitate proton transport, making these materials suitable for use in fuel cells.
Metal-organic frameworks (MOFs): The coordinating ability of the imidazole nitrogen can be exploited in the synthesis of novel MOFs with applications in gas storage and separation. researchgate.net
Smart materials: The bromoethyl group can be used for post-polymerization modification, allowing for the introduction of stimuli-responsive functionalities.
| Material Type | Potential Application | Research Focus |
| Imidazole-based Polymers | Proton exchange membranes, sensors | Controlled polymerization techniques, characterization of material properties |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation | Design and synthesis of novel MOFs with tailored pore structures |
| Functional Surfaces | Anti-corrosion coatings, biocompatible materials | Surface modification of materials via grafting of the imidazole monomer |
Interdisciplinary Research Synergies with Computational Chemistry
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.netresearchgate.net These studies can provide insights into:
Reaction mechanisms: Elucidating the pathways of known reactions and predicting the feasibility of novel transformations.
Spectroscopic analysis: Aiding in the interpretation of experimental data from techniques such as NMR and IR spectroscopy.
Design of new catalysts and materials: Predicting the properties of novel NHC ligands and polymers derived from this compound.
| Computational Method | Application Area | Expected Insights |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure | Understanding reactivity, predicting spectroscopic properties |
| Molecular Dynamics (MD) Simulations | Polymer conformation, transport properties | Predicting material behavior at the molecular level |
Investigation of Unexplored Reactivity Profiles and Novel Chemical Transformations
The presence of both an imidazole ring and a reactive bromoethyl group suggests that this compound may participate in a variety of unexplored chemical transformations. Future research should aim to uncover these novel reactivity profiles.
One promising area is the exploration of cycloaddition reactions. While the imidazole ring itself is aromatic, its derivatives can sometimes participate in cycloaddition reactions under specific conditions. nih.gov Investigating the potential of the bromoethyl-substituted imidazole to act as a diene or dienophile in Diels-Alder or other cycloaddition reactions could lead to the synthesis of complex and novel heterocyclic scaffolds.
Furthermore, the reactivity of the bromoethyl group can be exploited in various nucleophilic substitution reactions to introduce a wide range of functional groups. This could lead to the development of a library of novel 1-(2-functionalized-ethyl)-2-methyl-1H-imidazole derivatives with diverse properties and potential applications. The intramolecular reactions between the bromoethyl chain and the imidazole ring under different conditions could also lead to the formation of interesting bicyclic systems.
| Reaction Type | Potential Products | Research Goal |
| Cycloaddition Reactions | Novel polycyclic heterocyclic compounds | Expanding the synthetic utility of the imidazole core |
| Nucleophilic Substitution | Diverse library of functionalized imidazoles | Accessing new chemical space for drug discovery and materials science |
| Intramolecular Cyclization | Fused bicyclic imidazole derivatives | Synthesis of novel and constrained heterocyclic systems |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
